molecular formula C24H28N4O3S B2916054 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1021054-89-6

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B2916054
CAS No.: 1021054-89-6
M. Wt: 452.57
InChI Key: ZHNQKLPNBVSMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the modulation of cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes and has potential implications for numerous indications . These include pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by the compound leads to the modulation of cell excitability . This can have potential implications for various physiological processes and conditions, including pain perception, epilepsy, reward/addiction, and anxiety .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors.

: Discovery, synthesis and biological characterization of a series of N - (1- (1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H -pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-16-7-6-11-27(14-16)24(29)20-13-21(18-8-4-3-5-9-18)25-23-22(20)17(2)26-28(23)19-10-12-32(30,31)15-19/h3-5,8-9,13,16,19H,6-7,10-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNQKLPNBVSMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.